molecular formula C17H24N4O5 B13737793 N-Glycylglycyl-5-methoxytryptamine acetate CAS No. 14369-55-2

N-Glycylglycyl-5-methoxytryptamine acetate

Cat. No.: B13737793
CAS No.: 14369-55-2
M. Wt: 364.4 g/mol
InChI Key: NJMGGBKGESJVOH-UHFFFAOYSA-N
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Description

ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE is a complex organic compound that features a combination of acetamide, aminoacetamido, and methoxyindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE typically involves multiple steps:

    Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an amine.

    Introduction of the Aminoacetamido Group: This step involves the reaction of glycine or a glycine derivative with an acylating agent.

    Attachment of the Methoxyindole Group: This step can be carried out by reacting 5-methoxyindole with an appropriate electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyindole moiety.

    Reduction: Reduction reactions can target the acetamide and aminoacetamido groups.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the methoxyindole group.

    Reduction Products: Reduced forms of the acetamide and aminoacetamido groups.

    Substitution Products: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or active ingredient in drug development.

    Biochemistry: As a probe or reagent in biochemical assays.

    Materials Science: In the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyindole group could play a role in binding to specific sites, while the acetamide and aminoacetamido groups might influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyltryptophan: Similar indole structure but lacks the aminoacetamido group.

    Acetylglycine: Contains the acetamide and aminoacetamido groups but lacks the indole moiety.

    5-Methoxyindole-3-acetic acid: Similar indole structure with a different functional group.

Uniqueness

ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

14369-55-2

Molecular Formula

C17H24N4O5

Molecular Weight

364.4 g/mol

IUPAC Name

acetic acid;2-amino-N-[2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]acetamide

InChI

InChI=1S/C15H20N4O3.C2H4O2/c1-22-11-2-3-13-12(6-11)10(8-18-13)4-5-17-15(21)9-19-14(20)7-16;1-2(3)4/h2-3,6,8,18H,4-5,7,9,16H2,1H3,(H,17,21)(H,19,20);1H3,(H,3,4)

InChI Key

NJMGGBKGESJVOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=O)CNC(=O)CN

Origin of Product

United States

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